molecular formula C8H10N2O3 B2880938 3-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid CAS No. 1239844-59-7

3-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid

Cat. No. B2880938
CAS RN: 1239844-59-7
M. Wt: 182.179
InChI Key: VGSCBQSMIDBVTE-UHFFFAOYSA-N
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Description

3-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid is a chemical compound with the CAS Number: 1239844-59-7 . It has a molecular weight of 182.18 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 3-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid . The InChI code for this compound is 1S/C8H10N2O3/c1-5-6(8(11)12)9-10-3-2-4-13-7(5)10/h2-4H2,1H3,(H,11,12) .

Scientific Research Applications

Pharmacological Research

This compound is utilized in pharmacological studies to develop new therapeutic agents. Its structure is conducive to modification, allowing researchers to synthesize derivatives with potential biological activity. These derivatives can be screened for various pharmacological properties, such as enzyme inhibition or receptor binding, which are critical steps in drug discovery and development .

Material Science

In material science, the compound’s unique chemical structure can be incorporated into polymers or coatings to impart specific characteristics like increased durability or chemical resistance. Its potential to form stable heterocyclic compounds is particularly valuable for creating advanced materials with desired thermal and mechanical properties .

Chemical Synthesis

As a building block in chemical synthesis, this compound is used to construct more complex molecules. Its reactive functional groups make it a versatile precursor for synthesizing a wide range of heterocyclic compounds, which are prevalent in many pharmaceuticals and agrochemicals .

Biomedical Applications

In biomedical research, derivatives of this compound could be used to design contrast agents for medical imaging or as a scaffold for developing targeted drug delivery systems. Its ability to bind with biological targets can be exploited to create compounds that can interact with specific cellular pathways .

Environmental Studies

The compound’s stability and reactivity also make it suitable for environmental studies, particularly in the development of sensors and indicators for environmental pollutants. Its chemical structure could be tailored to react with specific contaminants, allowing for the detection and quantification of these substances in various ecosystems .

Analytical Chemistry

In analytical chemistry, this compound can be used as a standard or reagent in chromatographic methods and spectrometric analyses. Its well-defined structure and properties facilitate the accurate identification and measurement of chemical species in complex mixtures .

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

3-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-5-6(8(11)12)9-10-3-2-4-13-7(5)10/h2-4H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGSCBQSMIDBVTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2N(CCCO2)N=C1C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid

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